molecular formula C7H9BrN2O3 B11784068 2-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid

2-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid

Cat. No.: B11784068
M. Wt: 249.06 g/mol
InChI Key: AJTDMLVKXLZSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromo substituent at the 4-position and a dimethyl group at the 1 and 3 positions of the pyrazole ring, along with an acetic acid moiety attached via an oxygen atom at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate precursors such as hydrazines and 1,3-diketones.

    Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Attachment of the Acetic Acid Moiety: The final step involves the attachment of the acetic acid moiety via an ether linkage, which can be accomplished through the reaction of the brominated pyrazole with chloroacetic acid in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.

    Esterification and Amidation: The acetic acid moiety can participate in esterification or amidation reactions to form esters or amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in a suitable solvent like ethanol or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Esterification and Amidation: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) are often used to facilitate these reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or substituted amines.

    Oxidation and Reduction Products: These reactions can yield various oxidized or reduced forms of the compound.

    Esterification and Amidation Products: Esters and amides derived from the acetic acid moiety.

Scientific Research Applications

2-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of the bromo and dimethyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,3-dimethyl-1H-pyrazole: Lacks the acetic acid moiety but shares the pyrazole core structure.

    2-((4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid: Similar structure with a chlorine atom instead of bromine.

    1,3-Dimethyl-4-nitro-1H-pyrazole: Contains a nitro group instead of a bromo group.

Uniqueness

2-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)oxy)acetic acid is unique due to the combination of its bromo substituent, dimethyl groups, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C7H9BrN2O3

Molecular Weight

249.06 g/mol

IUPAC Name

2-(4-bromo-2,5-dimethylpyrazol-3-yl)oxyacetic acid

InChI

InChI=1S/C7H9BrN2O3/c1-4-6(8)7(10(2)9-4)13-3-5(11)12/h3H2,1-2H3,(H,11,12)

InChI Key

AJTDMLVKXLZSFR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)OCC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.